molecular formula C9H15Cl2N5 B3103146 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1431966-11-8

1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3103146
CAS No.: 1431966-11-8
M. Wt: 264.15
InChI Key: GGZBSUJCXNEGPU-UHFFFAOYSA-N
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Description

The compound “1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride” is a useful research chemical . It belongs to the family of pyrazoles, which are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The pyrazole ring is a five-membered structure made up of three carbon atoms and two nitrogen atoms in close proximity . The specific molecular structure of “this compound” is not available in the retrieved data.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has indicated that pyrazole derivatives, structurally similar to 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride, have shown promise in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole compounds that demonstrated significant antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in certain cases. These findings suggest potential therapeutic applications in treating microbial infections and cancer (https://consensus.app/papers/novel-pyrazole-derivatives-oxathiadiazolyl-moieties-hafez/1f1c06b797005dfe8ef0914c55e880fc/?utm_source=chatgpt).

Synthesis and Characterization for Bioactivity

Another study focused on the synthesis and characterization of pyrazole derivatives, providing insights into their structure and potential bioactivities. Titi et al. (2020) synthesized pyrazole compounds and evaluated their structural characteristics through various spectroscopic methods, revealing the compounds' potential against breast cancer and microbes. This research emphasizes the importance of structural analysis in understanding the bioactive potential of compounds (https://consensus.app/papers/synthesis-characterization-xray-crystal-study-titi/7b082d164d8455e099c257bf9d0053e5/?utm_source=chatgpt).

Cytotoxic Activity Against Tumor Cells

Research by Kodadi et al. (2007) introduced new tridentate bipyrazolic compounds and evaluated their cytotoxic properties against tumor cell lines. This study found significant cytotoxic activity, especially against the P815 cell line, highlighting the potential of pyrazole derivatives in cancer therapy (https://consensus.app/papers/synthesis-tridentate-compounds-activity-tumor-cell-lines-kodadi/c8d5318343165d6abb59a7674a41ddd0/?utm_source=chatgpt).

Catalytic Applications in Polymerization

Pyrazolyl compounds have also been investigated for their catalytic applications. Matiwane, Obuah, and Darkwa (2020) studied zinc complexes of pyrazolyl ligands for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness in forming environmentally friendly polymers. This research opens avenues for using such compounds in sustainable chemistry and materials science (https://consensus.app/papers/pyrazolylethylaminezincii-carboxylate-complexes-matiwane/06da0d0f7e7b5678b931d0addc832cf4/?utm_source=chatgpt).

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.2ClH/c1-2-13-5-8(3-11-13)6-14-7-9(10)4-12-14;;/h3-5,7H,2,6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBSUJCXNEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride

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